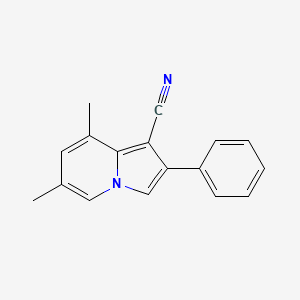
6,8-Dimethyl-2-phenylindolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of indolizines, which includes a fused pyrrole and pyridine ring, contributes to their interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-phenylindolizine-1-carbonitrile can be achieved through various methods. One common approach involves the use of radical-induced synthetic strategies, which offer advantages such as efficient heterocycle construction and high atom- and step-economy . Classical methodologies like the Scholtz or Chichibabin reactions are also employed for the straightforward synthesis of indolizines .
Industrial Production Methods
Industrial production of indolizine derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling are some of the advanced techniques used in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-phenylindolizine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
6,8-Dimethyl-2-phenylindolizine-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s planar electronic structure allows it to interact with biological molecules, potentially through intercalation with DNA or binding to specific proteins . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dimethyl-2-phenylindolizine-1-carbonitrile include other indolizine derivatives such as:
- 1,3-Bis(benzylthio)-2-phenylindolizine
- 2,4-Dimethylindole
- 4-(Hydroxymethyl)-2-methylindole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
62456-08-0 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6,8-dimethyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-12-8-13(2)17-15(9-18)16(11-19(17)10-12)14-6-4-3-5-7-14/h3-8,10-11H,1-2H3 |
InChI Key |
FDGBKKCTLSDGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=C(C(=C2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















